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Fuzhou, China – December 15, 2025 – As the landscape of the COVID-19 pandemic continues

to be shaped by the emergence of new SARS-CoV-2 variants, the demand for potent and

broad-spectrum antiviral therapeutics remains critical. This guide provides a comparative

analysis of Atilotrelvir (GST-HG171), a novel 3C-like protease (3CLpro) inhibitor, against other

leading antiviral agents. The data presented herein, supported by detailed experimental

protocols, demonstrates Atilotrelvir's promising efficacy against contemporary SARS-CoV-2

variants of concern.

Executive Summary
Atilotrelvir, developed by Fujian Akeylink Biotechnology Co., Ltd., is an orally bioavailable

small-molecule inhibitor of the SARS-CoV-2 3CL protease, an enzyme essential for viral

replication.[1] Preclinical and clinical studies have highlighted its potent, broad-spectrum

activity against a range of SARS-CoV-2 variants, including the highly transmissible Omicron

subvariants.[2] This guide offers a direct comparison of Atilotrelvir's in vitro efficacy with that

of other authorized antiviral treatments, namely Nirmatrelvir (the active component of Paxlovid),

Molnupiravir, and Remdesivir.

Comparative in vitro Efficacy
The antiviral activity of Atilotrelvir and its comparators was assessed using cell-based assays,

with the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration
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(IC50) serving as the key metric for potency. Lower values indicate higher antiviral activity.
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Antiviral Agent
SARS-CoV-2
Variant

Cell Line
EC50 / IC50
(nM)

Reference

Atilotrelvir (GST-

HG171)
Wild Type Vero E6 79 [3]

Delta Vero E6 49 [3]

Omicron

B.1.1.529
Vero E6 48 [3]

Omicron BA.4 Vero E6 49 [3]

Omicron BA.5 Vero E6 70 [3]

Nirmatrelvir Wild Type Vero E6 - -

Delta Vero E6 - -

Omicron

B.1.1.529
Vero E6 - -

Omicron BA.4 Vero E6
190.07 (protein-

binding adjusted)
[4]

Omicron BA.5 Vero E6
560.17 (protein-

binding adjusted)
[4]

Molnupiravir

(EIDD-1931)
Omicron BA.1 Vero E6 0.28 - 5.50 µM [5]

Omicron BA.1.1 Vero E6 0.28 - 5.50 µM [5]

Omicron BA.2 Vero E6 0.28 - 5.50 µM [5]

Omicron BA.4 Vero E6 0.28 - 5.50 µM [5]

Omicron BA.5 Vero E6 0.28 - 5.50 µM [5]

Omicron BQ.1.1 Vero E6 0.28 - 5.50 µM [5]

Omicron XBB.1 Vero E6 0.28 - 5.50 µM [5]

Omicron XBB.1.5 Vero E6 0.28 - 5.50 µM [5]
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Remdesivir Omicron VeroE6-GFP
equipotent to

ancestral strain
[6][7]

Preclinical studies have demonstrated that Atilotrelvir exhibits 5-10 fold higher potency than

nirmatrelvir in head-to-head cytopathic effect assays against various SARS-CoV-2 variants,

including Beta, Delta, and Omicron subvariants BA.4 and BA.5.[3][8][9] Furthermore, in a

phase 2/3 clinical trial conducted during the emergence of Omicron XBB variants, Atilotrelvir
plus Ritonavir was shown to significantly reduce the time to symptom recovery and viral

clearance in adult patients with mild-to-moderate COVID-19.[10]

Mechanism of Action and Signaling Pathway
Atilotrelvir functions by inhibiting the SARS-CoV-2 3CL protease (also known as the main

protease or Mpro).[1] This enzyme is critical for the post-translational processing of viral

polyproteins into functional non-structural proteins (nsps) that are essential for viral replication

and transcription.

By blocking 3CLpro, Atilotrelvir prevents the formation of the viral replication-transcription

complex, thereby halting the viral life cycle. The 3CL protease of SARS-CoV-2 has also been

shown to cleave host cell proteins, thereby interfering with the host's innate immune response.

For instance, 3CLpro can cleave NLRP12 and TAB1, which are critical modulators of

inflammatory pathways.[8][11][12] Inhibition of 3CLpro by Atilotrelvir is therefore expected to

not only directly inhibit viral replication but also to mitigate the virus-induced dysregulation of

host immune and inflammatory responses.
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Atilotrelvir inhibits SARS-CoV-2 3CL protease, blocking viral replication and host protein
cleavage.

Experimental Protocols
The in vitro efficacy data presented in this guide were primarily generated using cytopathic

effect (CPE) based assays and plaque reduction neutralization tests (PRNT). Below are

detailed methodologies for these key experiments.

Cytopathic Effect (CPE) Based Antiviral Assay
This assay determines the concentration of an antiviral compound required to inhibit the virus-

induced cell death.

1. Cell Preparation:

Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are seeded into 96-well
microplates at a density of 2 x 10^4 cells/well.
The plates are incubated for 24 hours at 37°C with 5% CO2 to allow for the formation of a
confluent monolayer.

2. Compound Preparation and Addition:
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Atilotrelvir and comparator compounds are serially diluted in cell culture medium to create a
range of concentrations.
The cell culture medium is removed from the 96-well plates and the diluted compounds are
added to the respective wells.

3. Virus Infection:

A pre-titered stock of the desired SARS-CoV-2 variant is diluted to a multiplicity of infection
(MOI) of 0.05.
The virus suspension is added to the wells containing the cells and the antiviral compounds.
The plates are incubated for 48-72 hours at 37°C with 5% CO2.

4. Assessment of Cytopathic Effect:

After the incubation period, the cell viability is assessed. This can be done by visually
inspecting the cell monolayer for signs of CPE (e.g., rounding, detachment) under a
microscope.
For quantitative analysis, a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP)
is added to each well. The luminescence is measured using a plate reader.

5. Data Analysis:

The percentage of cell viability is calculated for each compound concentration relative to the

untreated virus-infected control (0% viability) and the uninfected cell control (100% viability).

The EC50 value is determined by plotting the percentage of cell viability against the

compound concentration and fitting the data to a dose-response curve.
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Workflow for the Cytopathic Effect (CPE) based antiviral assay.
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Plaque Reduction Neutralization Test (PRNT)

This "gold standard" assay measures the ability of an antiviral compound to neutralize viral

infectivity, observed as a reduction in the number of viral plaques.

1. Cell Preparation:

Vero E6 cells are seeded in 12-well or 24-well plates and incubated until they form a
confluent monolayer.

2. Virus-Compound Incubation:

A known amount of SARS-CoV-2 (typically 50-100 plaque-forming units, PFU) is incubated
with serial dilutions of the antiviral compound for 1 hour at 37°C.

3. Cell Infection:

The virus-compound mixtures are added to the Vero E6 cell monolayers and incubated for 1
hour at 37°C to allow for viral adsorption.

4. Overlay and Incubation:

The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g.,
containing carboxymethylcellulose or agarose) to restrict the spread of the virus.
The plates are incubated for 2-3 days to allow for the formation of plaques.

5. Plaque Visualization and Counting:

The cells are fixed with a formalin solution and stained with a crystal violet solution, which
stains the cells but not the plaques (areas of cell death).
The number of plaques in each well is counted.

6. Data Analysis:

The percentage of plaque reduction is calculated for each compound concentration
compared to the virus-only control.
The IC50 value is determined as the concentration of the compound that causes a 50%
reduction in the number of plaques.[11][12][13][14][15]
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Conclusion
The available preclinical and clinical data strongly support the potent and broad-spectrum

antiviral activity of Atilotrelvir against a range of SARS-CoV-2 variants, including recent

Omicron subvariants. Head-to-head comparisons indicate a superior in vitro potency of

Atilotrelvir over Nirmatrelvir. As an orally administered 3CL protease inhibitor, Atilotrelvir
represents a valuable and promising therapeutic option in the ongoing effort to manage

COVID-19. Further clinical investigations and real-world evidence will continue to delineate its

role in the evolving treatment landscape.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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